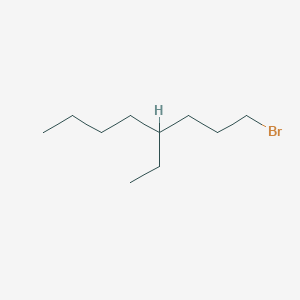
1-Bromo-4-ethyloctane
Vue d'ensemble
Description
1-Bromo-4-ethyloctane is an organic compound with the molecular formula C10H21Br . It is a derivative of octane, where a bromine atom is substituted at the 1st position and an ethyl group at the 4th position .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-ethyloctane consists of a ten-carbon chain (octane), with a bromine atom attached to the first carbon and an ethyl group (two-carbon chain) attached to the fourth carbon .Applications De Recherche Scientifique
Electrochemical Behavior : Pritts and Peters (1995) explored the electrochemical reduction of 1,4-dihalobutanes, including 1-bromo-4-ethyloctane derivatives, at carbon cathodes. They discovered a range of reduction products, including n-octane and 1-bromooctane, highlighting the compound's utility in electrochemical applications (Pritts & Peters, 1995).
Synthesis of Flavor Compounds : Liu et al. (2010) described the rapid synthesis of the flavor compound 4-Ethyloctanoic acid using microwave irradiation. 1-Bromo-4-ethyloctane derivatives played a crucial role in this process, demonstrating the compound's relevance in the synthesis of flavoring agents (Liu et al., 2010).
Phase Transfer Catalysis : Tsanov, Stamenova, and Tsvetanov (1993) used 1-bromooctane in a model displacement reaction to test the effectiveness of crosslinked poly(ethylene oxide) as a phase transfer catalyst. This research highlights the compound's potential in catalytic applications (Tsanov, Stamenova, & Tsvetanov, 1993).
Metal-Organic Frameworks (MOFs) : Huang et al. (2017) synthesized Zirconium-based MOFs with various substitutes, including bromo groups similar to 1-bromo-4-ethyloctane. Their study underscores the importance of such compounds in enhancing the catalytic performance of MOFs (Huang et al., 2017).
Polymer Modification : Yuan et al. (2011) used brominated polymers, akin to 1-bromo-4-ethyloctane derivatives, for the cationic ring-opening polymerization of 2-ethyl-2-oxazoline. This research demonstrates the compound's utility in creating water-soluble brush polymers and polyelectrolyte copolymers (Yuan et al., 2011).
Propriétés
IUPAC Name |
1-bromo-4-ethyloctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-3-5-7-10(4-2)8-6-9-11/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXSXROUMJEOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-ethyloctane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



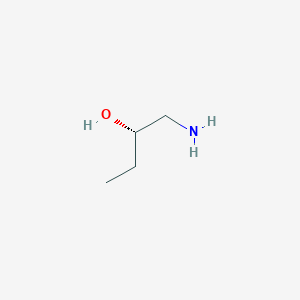

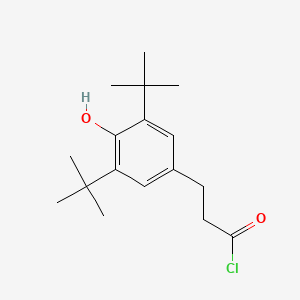
![Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate](/img/structure/B3123213.png)
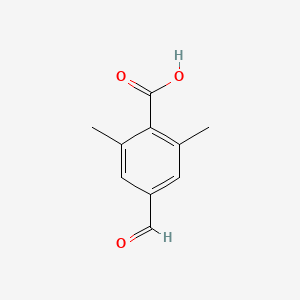

![4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B3123246.png)
![2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B3123262.png)
![N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3123269.png)
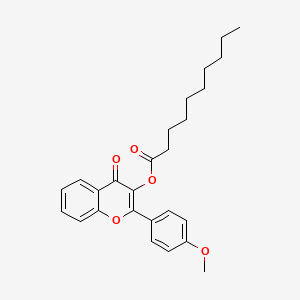
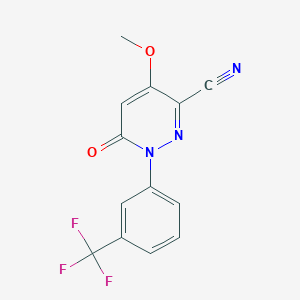
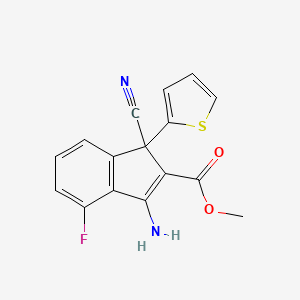
![N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide](/img/structure/B3123299.png)
![Ethyl 5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3123310.png)